An In-depth Technical Guide on the Core Chemical and Physical Properties of O-(cyclohexylmethyl)hydroxylamine
An In-depth Technical Guide on the Core Chemical and Physical Properties of O-(cyclohexylmethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(cyclohexylmethyl)hydroxylamine is an organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a cyclohexylmethyl group attached to the oxygen atom of hydroxylamine, imparts specific physicochemical properties that make it a valuable building block and a potential pharmacophore. This technical guide provides a comprehensive overview of the core chemical and physical properties of O-(cyclohexylmethyl)hydroxylamine and its hydrochloride salt, including detailed experimental protocols (where available through generalized procedures), data presentation in structured tables, and visualizations of key synthetic pathways.
Chemical and Physical Properties
A summary of the known chemical and physical properties of O-(cyclohexylmethyl)hydroxylamine and its hydrochloride salt is presented below. It is important to note that while some experimental data is available, particularly for the more stable hydrochloride salt, other properties are estimated based on data from structurally related compounds.
Identifiers and Molecular Characteristics
| Property | O-(cyclohexylmethyl)hydroxylamine | O-(cyclohexylmethyl)hydroxylamine HCl |
| CAS Number | 110238-61-4[] | 34955-09-4[2] |
| Molecular Formula | C₇H₁₅NO[] | C₇H₁₆ClNO[2] |
| Molecular Weight | 129.20 g/mol [] | 165.66 g/mol [2] |
| IUPAC Name | O-(cyclohexylmethyl)hydroxylamine | O-(cyclohexylmethyl)hydroxylamine;hydrochloride[2] |
Physical Properties
| Property | O-(cyclohexylmethyl)hydroxylamine | O-(cyclohexylmethyl)hydroxylamine HCl |
| Physical State | Liquid (presumed at STP) | Solid |
| Melting Point | Not available (related O-cyclohexylhydroxylamine: 32-34 °C) | Not available |
| Boiling Point | 215.237 °C at 760 mmHg[] | Not available |
| Density | 0.939 g/cm³[] | Not available |
| Solubility | Soluble in polar organic solvents like ethanol (inferred from related compounds)[3] | Soluble in water |
Synthesis and Purification
Experimental Protocol: General Synthesis of O-Alkylhydroxylamines
This protocol describes a common two-step procedure for synthesizing O-alkylhydroxylamines, which can be adapted for O-(cyclohexylmethyl)hydroxylamine.
Step 1: Synthesis of N-(Cyclohexylmethoxy)phthalimide
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-hydroxyphthalimide and an equimolar amount of potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
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Alkylation: To the stirred suspension, add one equivalent of cyclohexylmethyl bromide.
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Reaction Conditions: Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The solid precipitate of N-(cyclohexylmethoxy)phthalimide is collected by filtration, washed with water, and dried.
Step 2: Synthesis of O-(Cyclohexylmethyl)hydroxylamine
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Hydrazinolysis: Suspend the N-(cyclohexylmethoxy)phthalimide in ethanol or a similar alcohol solvent in a round-bottom flask.
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Reagent Addition: Add a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate to the suspension.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the disappearance of the starting material on TLC.
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Workup and Purification: A precipitate of phthalhydrazide will form. Filter off the solid and wash it with the solvent. The filtrate, containing the desired O-(cyclohexylmethyl)hydroxylamine, is then concentrated under reduced pressure. The crude product can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.
Purification as the Hydrochloride Salt
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Salt Formation: Dissolve the crude O-(cyclohexylmethyl)hydroxylamine in a suitable organic solvent like diethyl ether or dichloromethane.
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Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.
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Isolation: Collect the precipitated O-(cyclohexylmethyl)hydroxylamine hydrochloride by filtration.
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Recrystallization: The salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Figure 1: General synthetic pathway for O-(cyclohexylmethyl)hydroxylamine.
Spectroscopic Data
Specific experimental spectroscopic data for O-(cyclohexylmethyl)hydroxylamine is not widely published. However, based on the known spectra of related compounds, the following characteristic signals can be predicted.
Predicted ¹H NMR (in CDCl₃)
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Cyclohexyl protons: A complex multiplet in the range of 0.9-1.8 ppm.
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-CH₂-O- protons: A doublet around 3.6-3.8 ppm.
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-NH₂ protons: A broad singlet that is exchangeable with D₂O, typically in the range of 5.0-6.0 ppm.
Predicted ¹³C NMR (in CDCl₃)
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Cyclohexyl carbons: Multiple signals in the aliphatic region, approximately 25-40 ppm.
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-CH₂-O- carbon: A signal around 75-80 ppm.
Predicted Mass Spectrum (EI)
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Molecular Ion (M⁺): A peak at m/z = 129.
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Fragmentation: Common fragmentation patterns would involve the loss of the aminooxy group (-ONH₂) and fragmentation of the cyclohexyl ring.
Predicted Infrared (IR) Spectrum
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N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹.
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C-H stretching (aliphatic): Strong absorptions between 2850 and 3000 cm⁻¹.
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N-O stretching: A medium intensity band around 900-1000 cm⁻¹.
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C-O stretching: A band in the 1000-1100 cm⁻¹ region.
Reactivity and Stability
O-alkylhydroxylamines are generally more stable than their N-alkyl counterparts. The bulky cyclohexylmethyl group may further enhance the stability of the molecule.[5] However, like other hydroxylamines, it is expected to be sensitive to strong oxidizing and reducing agents. It can be moderately stable under normal storage conditions but may decompose upon heating or exposure to strong acids or bases.[6] For long-term storage, it is advisable to store the compound, preferably as its hydrochloride salt, in a cool, dry, and dark place under an inert atmosphere.[5]
The primary reactivity of O-(cyclohexylmethyl)hydroxylamine resides in the nucleophilic amino group, which readily reacts with aldehydes and ketones to form oximes. This reactivity is fundamental to its application in organic synthesis.
Figure 2: Key reactivity of O-(cyclohexylmethyl)hydroxylamine with carbonyls.
Applications in Drug Discovery
O-alkylhydroxylamines are recognized as valuable moieties in drug design and development. They can serve as bioisosteres for other functional groups, helping to modulate the physicochemical and pharmacokinetic properties of a lead compound.[7][8] The incorporation of a hydroxylamine group can influence a molecule's size, shape, polarity, and metabolic stability.[8][9]
Specifically, O-alkylhydroxylamines have been investigated as inhibitors of certain enzymes. For instance, they have shown potential as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target in cancer immunotherapy.[3] The cyclohexylmethyl group in O-(cyclohexylmethyl)hydroxylamine provides a lipophilic character that can be advantageous for cell permeability and interaction with hydrophobic binding pockets in target proteins.[10] While specific biological activity for O-(cyclohexylmethyl)hydroxylamine is not extensively documented, its structural features suggest potential for its use as a scaffold or intermediate in the synthesis of novel therapeutic agents, particularly for central nervous system (CNS) targets where lipophilicity is a key factor for blood-brain barrier penetration.[10]
Safety and Handling
As with all hydroxylamine derivatives, O-(cyclohexylmethyl)hydroxylamine and its salts should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound may be an irritant to the skin, eyes, and respiratory tract. Spills should be neutralized with a weak base solution such as sodium bicarbonate.[5]
Conclusion
O-(cyclohexylmethyl)hydroxylamine is a versatile chemical entity with potential applications in organic synthesis and drug discovery. This guide has summarized its core chemical and physical properties, provided a general experimental protocol for its synthesis, and highlighted its potential reactivity and applications. Further research to fully characterize this compound and explore its biological activities is warranted and will undoubtedly contribute to the development of new chemical tools and therapeutic agents.
References
- 2. O-(Cyclohexylmethyl)hydroxylamine hydrochloride | C7H16ClNO | CID 13983480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. drughunter.com [drughunter.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]
